Methyl 4-oxopent-2-ynoate Methyl 4-oxopent-2-ynoate
Brand Name: Vulcanchem
CAS No.: 41726-06-1
VCID: VC18050321
InChI: InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3
SMILES:
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol

Methyl 4-oxopent-2-ynoate

CAS No.: 41726-06-1

Cat. No.: VC18050321

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxopent-2-ynoate - 41726-06-1

Specification

CAS No. 41726-06-1
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
IUPAC Name methyl 4-oxopent-2-ynoate
Standard InChI InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3
Standard InChI Key NUDDIILDXRBIBP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C#CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 4-oxopent-2-ynoate is systematically named methyl 4-oxopent-2-ynoate under IUPAC nomenclature. Its structure (Fig. 1) comprises:

  • A terminal alkyne group (C≡C\text{C≡C}) at position 2.

  • A ketone (C=O\text{C=O}) at position 4.

  • A methyl ester (COOCH3\text{COOCH}_3) at position 1.

The SMILES notation \text{CC(=O)C#CC(=O)OC} and InChIKey NUDDIILDXRBIBP-UHFFFAOYSA-N\text{NUDDIILDXRBIBP-UHFFFAOYSA-N} uniquely define its connectivity . The conjugated π\pi-system between the alkyne and ketone enhances electrophilicity, making it reactive toward nucleophiles and dienophiles.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H6O3\text{C}_6\text{H}_6\text{O}_3
Molecular Weight126.11 g/mol
Physical StateLiquid
AppearanceYellow to colorless oil
Boiling PointNot reported
DensityNot reported
SolubilityMiscible in organic solvents

Synthesis and Reactivity

Synthetic Routes

  • Alkyne Formation: Coupling of propargyl alcohols with acyl chlorides, followed by oxidation.

  • Esterification: Reaction of 4-oxopent-2-ynoic acid with methanol under acidic catalysis.

The lack of reported melting/boiling points implies challenges in purification, likely necessitating distillation or chromatography.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Alkyne: Participates in Huisgen cycloadditions with azides to form triazoles.

  • Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.

  • Conjugated System: May act as a dienophile in Diels-Alder reactions.

Applications in Organic Synthesis

Building Block for Heterocycles

The alkyne and ketone groups enable the construction of nitrogen- and oxygen-containing heterocycles. For example:

  • Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, valuable in drug discovery .

  • Furan Derivatives: Ketone participation in Paal-Knorr synthesis could generate substituted furans.

ParameterDetail
Product NumberHFC7452
Physical StateLiquid
AppearanceYellow to colorless oil
Storage Conditions20–22°C, protected from light

Future Research Directions

  • Synthetic Optimization: Development of efficient, scalable synthesis methods.

  • Pharmacological Screening: Evaluation against bacterial kinases (e.g., PknB) and mammalian targets.

  • Material Science Applications: Exploration in polymer chemistry as a cross-linking agent.

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